molecular formula C5H6F2N2OS B3008855 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole CAS No. 2200107-81-7

5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole

Cat. No. B3008855
CAS RN: 2200107-81-7
M. Wt: 180.17
InChI Key: XNPWMOVEOUUYAM-UHFFFAOYSA-N
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Description

The compound 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole is a derivative of the thiadiazole family, which is known for its diverse biological activities and potential applications in various fields such as pesticide development and pharmaceuticals. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen in the ring structure, which can be modified to produce compounds with specific properties and activities .

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves the Ugi reaction, which is a convenient one-step procedure that allows for the introduction of various substituents at the 5-position of the thiadiazole ring. This method has been used to synthesize 5-methyl-1,2,3-thiadiazoles with fungicidal and antiviral activities . Similarly, 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl containing 4-methyl-1,2,3-thiadiazole derivatives have been synthesized via the Ugi reaction, demonstrating biological activities such as fungicide and larvicidal effects .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives can be characterized by various spectroscopic techniques, including IR, NMR, and mass spectroscopy. X-ray crystallography provides detailed information on the crystal and molecular structure, including bond lengths, bond angles, and torsion angles. For example, the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole has been determined, revealing an orthorhombic space group and specific unit cell parameters .

Chemical Reactions Analysis

Thiadiazoles can undergo various chemical reactions, including Stille coupling and reductive cyclizations, to produce π-extended systems with different photophysical properties and redox characteristics . The introduction of electron-donating or withdrawing substituents can significantly affect the intramolecular charge-transfer absorption maxima and the elevation of the HOMO levels .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the thiadiazole ring. The presence of fluorine atoms, for instance, can enhance the lipophilicity and potential bioactivity of the compounds . Theoretical calculations, including density functional theory (DFT), can predict the vibrational spectra, molecular electrostatic potential, and other properties of these compounds . Additionally, the tautomeric equilibrium between thiol and thione forms can be studied to understand the reactivity and stability of the compounds .

Scientific Research Applications

1. Anticancer Properties

2. Fungicidal and Antiviral Activities

  • Zheng et al. (2010) developed 5-methyl-1,2,3-thiadiazoles via a Ugi reaction, which exhibited promising fungicidal and antivirus activities. The synthesized compounds demonstrated a broad-spectrum of activities against fungi and viruses, indicating potential for pesticide development (Zheng, Mi, Fan, Zuo, Zhang, Wang, & Yang, 2010).

3. Anti-inflammatory Agents

  • In 1993, Mullican et al. designed thiadiazole derivatives as dual inhibitors of lipoxygenase and cyclooxygenase, showing effectiveness in rat models of inflammation without causing gastric ulceration. This suggests their potential use as anti-inflammatory agents (Mullican, Wilson, Conner, Kostlan, Schrier, & Dyer, 1993).

4. Solar Cell Applications

  • Rahman et al. (2018) utilized organo-sulfur compounds related to thiadiazoles in dye-sensitized and quantum-dot sensitized solar cells. This research highlights the potential of thiadiazoles in renewable energy applications, particularly in sensitization-based solar cells (Rahman, Wang, Nath, & Lee, 2018).

5. Corrosion Inhibition

  • Thiadiazole derivatives have been studied for their corrosion inhibition properties. Bentiss et al. (2007) found that certain 1,3,4-thiadiazoles effectively inhibited corrosion of mild steel in acidic solutions, making them valuable in material science and engineering (Bentiss, Lebrini, Lagrenée, Traisnel, Elfarouk, & Vezin, 2007).

6. Bronze Corrosion Inhibitors

  • Varvara et al. (2008) evaluated the effectiveness of thiadiazole derivatives in inhibiting bronze corrosion, highlighting their potential in preserving metal artifacts and in industrial applications (Varvara, Muresan, Rahmouni, & Takenouti, 2008).

Mechanism of Action

Result of Action

The molecular and cellular effects of 5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole remain speculative. It could alter gene expression, protein function, or cellular processes. Experimental studies are necessary to validate these hypotheses.

References:

properties

IUPAC Name

5-(2,2-difluoroethoxy)-3-methyl-1,2,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2N2OS/c1-3-8-5(11-9-3)10-2-4(6)7/h4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPWMOVEOUUYAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,2-Difluoroethoxy)-3-methyl-1,2,4-thiadiazole

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